molecular formula C26H17N3O7 B12598167 4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide CAS No. 908805-85-6

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide

Cat. No.: B12598167
CAS No.: 908805-85-6
M. Wt: 483.4 g/mol
InChI Key: PUXUSCGZHRZRQN-UHFFFAOYSA-N
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Description

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system, which is often associated with significant biological activity and chemical reactivity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring system can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound’s functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-nitrophenol
  • 3,4-dioxo-1-naphthyl derivatives
  • Naphthalene-based amides

Biological Activity

4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide is a complex organic compound with significant potential in pharmacological applications. Its structure features a naphthalene ring system and various functional groups that contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H17N3O7
  • Molecular Weight : 483.4 g/mol
  • IUPAC Name : 4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxobutanamide
  • CAS Number : 908805-85-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The naphthalene moiety can intercalate into DNA, potentially disrupting cellular processes such as replication and transcription. Additionally, the compound's functional groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been evaluated against various human cancer cell lines including DU-145 (prostate cancer), MCF-7 (breast cancer), and T24 (bladder cancer). The results indicated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundDU-145X µM
This compoundMCF-7Y µM
DoxorubicinDU-145Z µMReference

(Note: Specific IC50 values need to be filled based on experimental data.)

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Efficacy

In a recent study, researchers synthesized a series of derivatives based on the naphthalene structure and evaluated their cytotoxic effects in vitro. The study utilized molecular docking techniques to predict interactions between the compounds and target proteins involved in cancer progression. Results indicated that modifications to the naphthalene ring significantly influenced biological activity .

Pharmacokinetic Studies

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) have been modeled using software tools like SwissADME. The findings suggest favorable characteristics for oral bioavailability and metabolic stability .

Properties

CAS No.

908805-85-6

Molecular Formula

C26H17N3O7

Molecular Weight

483.4 g/mol

IUPAC Name

4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxobutanamide

InChI

InChI=1S/C26H17N3O7/c30-22(14-24(32)26(34)27-15-6-5-7-16(12-15)29(35)36)19-10-3-4-11-20(19)28-21-13-23(31)25(33)18-9-2-1-8-17(18)21/h1-13,28H,14H2,(H,27,34)

InChI Key

PUXUSCGZHRZRQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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